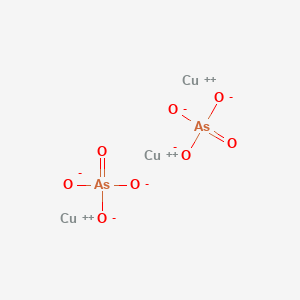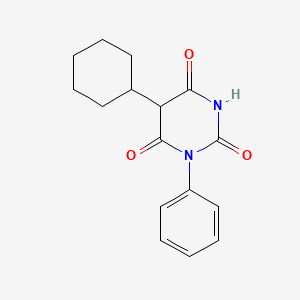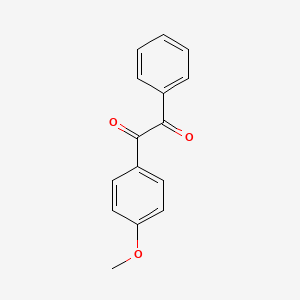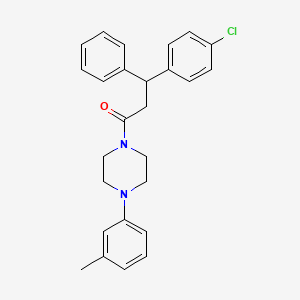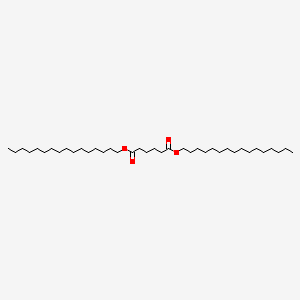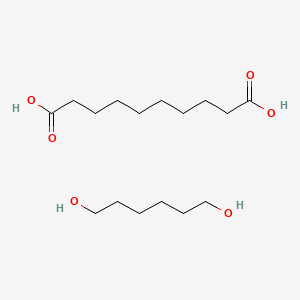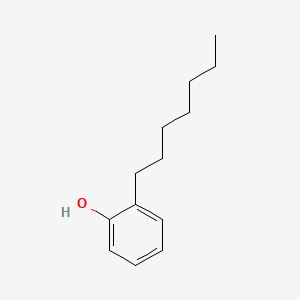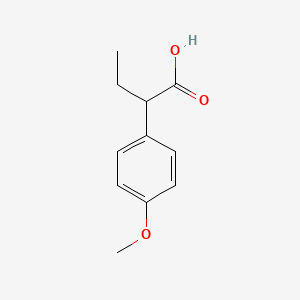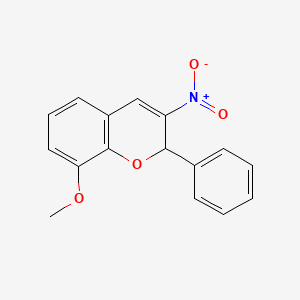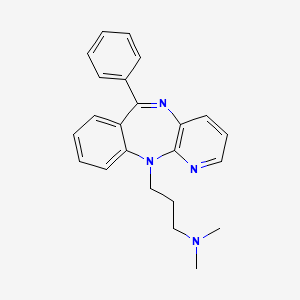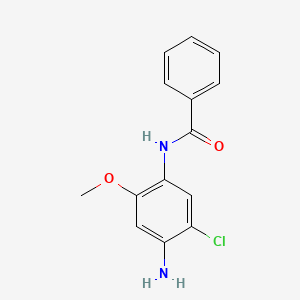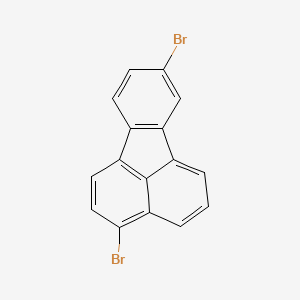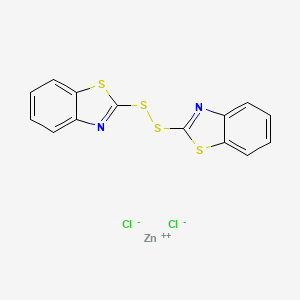
zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;dichloride is a complex chemical compound that features zinc coordinated with two 2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole ligands and two chloride ions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;dichloride typically involves the reaction of zinc chloride with 2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then isolated by filtration and purified by recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility. The use of high-purity starting materials and solvents is crucial to minimize impurities and ensure the quality of the final product.
化学反应分析
Types of Reactions
Zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;dichloride can undergo various chemical reactions, including:
Oxidation: The disulfide bonds in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The chloride ions can be substituted with other ligands, such as bromide or iodide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol, sodium borohydride, and lithium aluminum hydride are commonly used.
Substitution: Halide exchange reactions can be carried out using halide salts (e.g., sodium bromide, potassium iodide) in polar solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;bromide, Zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;iodide
科学研究应用
Zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;dichloride has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanocomposites.
作用机制
The mechanism of action of zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;dichloride involves its interaction with molecular targets, such as enzymes and cellular membranes. The disulfide bonds in the compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The zinc ion can also coordinate with various ligands, influencing the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
- Zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;bromide
- Zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;iodide
- Zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;sulfate
Uniqueness
Zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;dichloride is unique due to its specific coordination environment and the presence of chloride ions, which can influence its reactivity and solubility. Compared to its bromide and iodide analogs, the dichloride form may exhibit different chemical and physical properties, such as solubility, stability, and reactivity in various solvents and reaction conditions.
属性
CAS 编号 |
22405-83-0 |
|---|---|
分子式 |
C14H8Cl2N2S4Zn |
分子量 |
468.8 g/mol |
IUPAC 名称 |
zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;dichloride |
InChI |
InChI=1S/C14H8N2S4.2ClH.Zn/c1-3-7-11-9(5-1)15-13(17-11)19-20-14-16-10-6-2-4-8-12(10)18-14;;;/h1-8H;2*1H;/q;;;+2/p-2 |
InChI 键 |
NCTQWCCEBWWYLI-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SSC3=NC4=CC=CC=C4S3.[Cl-].[Cl-].[Zn+2] |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)SSC3=NC4=CC=CC=C4S3.[Cl-].[Cl-].[Zn+2] |
| 22405-83-0 14778-24-6 |
|
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


